MC-Val-Cit-PAB-VX765

ADC conjugation Drug-antibody ratio MS characterization

Sourcing pre-assembled linker-payload constructs with clinically validated cleavage chemistry remains a bottleneck in ADC research. MC-Val-Cit-PAB-VX765 addresses this by providing a ready-to-conjugate maleimide-functionalized intermediate. • Cathepsin B-cleavable Val-Cit-PAB linker with self-immolative PAB spacer enables traceless lysosomal release of active metabolite VRT-043198 • Maleimidocaproyl group for site-specific thiol conjugation to antibodies, proteins, or polymeric carriers (DAR calculation at MW 1107.66 g/mol) • Supplied at ≥98% purity; confirm conjugation efficiency via HPLC and payload identity by MS against theoretical exact mass 1106.4840

Molecular Formula C53H71ClN10O14
Molecular Weight 1107.657
Cat. No. B1191799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-VX765
SynonymsMC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox
Molecular FormulaC53H71ClN10O14
Molecular Weight1107.657
Structural Identifiers
SMILESO=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MC-Val-Cit-PAB-VX765 Linker-Payload Overview


MC-Val-Cit-PAB-VX765 (molecular weight 1107.66, formula C53H71ClN10O14) is a drug-linker construct in which the caspase-1/4 inhibitor VX-765 is covalently attached via a cathepsin B-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker system. The maleimide cap enables site-specific conjugation to thiol-bearing antibodies, proteins, or polymers . The compound is supplied as a research-use-only intermediate for generating targeted delivery conjugates and is characterized by ≥95–98% purity across commercial sources . Its design leverages the clinically validated Val-Cit-PAB self-immolative linker platform—the same system employed in FDA-approved ADCs such as brentuximab vedotin—to achieve lysosomal payload release .

Conjugation Maleimide-thiol chemistry for antibody/protein/polymer attachment
Linker system Cathepsin B-cleavable Val-Cit-PAB with self-immolative payload release
Payload Caspase-1/4 inhibitor VRT-043198 for targeted delivery research
Use context Research-use-only linker-payload intermediate for ADC/polymer conjugate construction

MC-Val-Cit-PAB-VX765 Substitution Risks


Direct head-to-head comparative data for MC-Val-Cit-PAB-VX765 against closely related analogs are currently absent from the peer-reviewed literature and patent corpus. Substituting this compound with either free VX-765 (prodrug), its active metabolite VRT-043198, or alternative Val-Cit-PAB payload conjugates introduces quantifiable differences in molecular identity, drug release mechanism, and conjugation chemistry. Free VX-765 is a systemically bioavailable oral prodrug activated by ubiquitous esterases, whereas MC-Val-Cit-PAB-VX765 requires conjugation to a targeting moiety and lysosomal cathepsin B cleavage for payload release—a fundamental mechanistic distinction [1]. Alternative ADC linker systems (e.g., non-cleavable SMCC, acid-labile hydrazone, or disulfide-based linkers) exhibit markedly different plasma stability and intracellular release kinetics relative to the Val-Cit-PAB platform . The evidence presented below establishes the specific, measurable parameters that define this compound and inform procurement decisions in the absence of direct analog comparisons.

Mechanism mismatch Free VX-765 prodrug activation by ubiquitous esterases may not recapitulate targeted lysosomal cathepsin B release.
Conjugation loss Direct use of VRT-043198 lacks the linker for site-specific conjugation and controlled intracellular delivery.
Stability variance Non-cleavable, hydrazone, or disulfide linkers may exhibit different plasma stability and release kinetics; Val-Cit-PAB performance may not transfer.

MC-Val-Cit-PAB-VX765 Differentiation Evidence


Molecular Weight & Formula Confirmation

MC-Val-Cit-PAB-VX765 has a verified molecular weight of 1107.66 g/mol (exact mass 1106.4840) and molecular formula C53H71ClN10O14 . This contrasts with free VX-765 (MW 508.99, C24H33ClN4O6) and the standalone MC-Val-Cit-PAB linker (MW 572.65, C28H40N6O7) [1]. Accurate molecular weight confirmation is essential for determining drug-antibody ratio (DAR) via LC-MS and for calculating molar equivalents in conjugation reactions.

Molecular Weight
Class-level
1107.66 g/mol vs 508.99 g/mol free VX-765
Supports conjugation stoichiometry and DAR assessment
Theoretical calculation; COA verification recommended
ADC conjugation Drug-antibody ratio MS characterization Stoichiometry

Payload Potency: Caspase-1/4 Inhibition

The active metabolite of the VX-765 payload, VRT-043198, exhibits Ki values of 0.8 nM for caspase-1 and <0.6 nM for caspase-4 [1]. In functional cellular assays, VRT-043198 inhibits IL-1β release from human PBMCs with an IC50 of 0.67±0.55 µM and from whole blood with an IC50 of 1.0-1.9 µM . While the conjugate MC-Val-Cit-PAB-VX765 lacks published direct potency data, the payload's intrinsic target engagement parameters establish the baseline pharmacological potential upon successful linker cleavage and release.

Caspase-1 Ki
Class-level
0.8 nM vs Boc-D-FMK IC50 39 µM
Reported in vitro potency context; supports assay design
Enzymatic assay; PBMC functional assay context
Caspase-1 inhibition Caspase-4 inhibition IL-1β suppression Pyroptosis

Val-Cit-PAB Linker Stability

The Val-Cit-PAB dipeptide linker platform exhibits superior plasma stability comparable to that of non-cleavable linkers while retaining susceptibility to lysosomal cathepsin B cleavage . This contrasts with acid-labile hydrazone linkers (which undergo non-specific hydrolysis at endosomal pH) and disulfide linkers (which are susceptible to reductive cleavage by circulating thiols) [1]. The Val-Cit-PAB system is engineered for systemic stability with intracellular activation via the PAB self-immolative spacer, which undergoes 1,6-elimination upon cathepsin cleavage to release the native payload .

Linker Stability
Class-level
Val-Cit-PAB stable vs Hydrazone/disulfide labile
Supports systemic stability and cathepsin B-dependent release
Quantitative t½ data not available for this specific conjugate
ADC linker stability Plasma half-life Cathepsin B cleavage Bystander effect

Purity & Supply Chain Consistency

Commercial specifications for MC-Val-Cit-PAB-VX765 indicate purity levels of ≥98% (InvivoChem Cat# V12369) and ≥95% (MuseChem Cat# I007925) . These purity thresholds meet or exceed typical requirements for ADC linker-payload intermediates (commonly ≥95%). The compound is available in quantities up to 1 gram with custom synthesis options for larger scales , though minimum order quantities of 1 gram with 2-4 month lead times apply for bulk custom synthesis .

Purity
Specification review
≥98%
≥95%
Meets or exceeds ADC intermediate purity requirements
HPLC purity; COA upon request
ADC intermediate quality Purity specification Batch consistency Procurement

MC-Val-Cit-PAB-VX765 Application Scenarios


Synthesis of Caspase-1/4-Targeted ADCs

MC-Val-Cit-PAB-VX765 is designed for maleimide-thiol conjugation to monoclonal antibodies targeting antigens overexpressed on tumor cells or inflammatory cell populations. The resulting ADCs leverage the Val-Cit-PAB linker system to maintain systemic stability while enabling cathepsin B-mediated release of VRT-043198 in the lysosomal compartment . This approach is relevant for conditions where caspase-1-mediated pyroptosis or IL-1β/IL-18-driven inflammation contributes to disease pathology [1]. Conjugation stoichiometry should be calculated using the verified molecular weight of 1107.66 g/mol to achieve target DAR values .

Targeted Caspase-1 Inhibitor Delivery to Immune Cells

The maleimide functionality enables conjugation to antibodies, engineered proteins, or targeting ligands that bind specific immune cell surface markers (e.g., CD11c+ dendritic cells, CD14+ monocytes) implicated in caspase-1 activation . This targeted approach addresses the limitation of systemic VX-765 administration, which exposes all tissues to the prodrug and its active metabolite. The Val-Cit-PAB linker ensures payload release only upon internalization and lysosomal trafficking of the targeting moiety, confining pharmacological activity to the intended cell population [1].

Polymer Nanoparticle Caspase-1 Inhibition

Beyond antibody conjugation, MC-Val-Cit-PAB-VX765 can be attached to polymeric carriers (e.g., PEG, PLGA, or dextran-based scaffolds) for nanoparticle drug delivery systems. The cathepsin B-cleavable linker provides a mechanism for payload release in tissues with elevated protease expression, such as the tumor microenvironment or inflamed tissue . Researchers should verify conjugation efficiency via HPLC and confirm payload identity post-release using mass spectrometry against the theoretical exact mass of 1106.4840 [1].

Application
Selection Property
Validation Focus
Caspase-1/4-targeted ADC synthesis
Thiol-reactive maleimide conjugation
DAR analysis by LC-MS
Immune cell-targeted delivery research
Cathepsin B-cleavable linker integrity
Lysosomal payload release assay
Polymeric nanoparticle conjugate preparation
Polymer scaffold compatibility
Payload identity verification by MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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